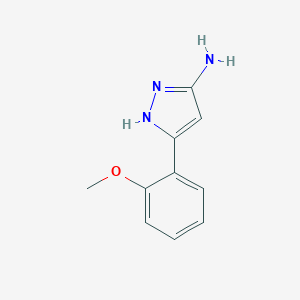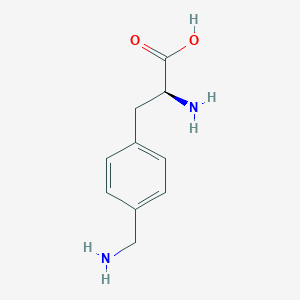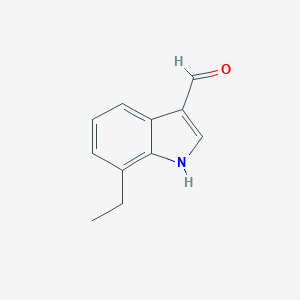
7-Ethyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“7-Ethyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole-3-carbaldehyde , which is an important precursor for the synthesis of biologically active structures .
Synthesis Analysis
While specific synthesis methods for “7-Ethyl-1H-indole-3-carbaldehyde” are not available, indole-3-carbaldehyde and its derivatives are known to be used in the preparation of various biologically active compounds . They are also important precursors for the synthesis of diverse heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of “7-Ethyl-1H-indole-3-carbaldehyde” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, substituted at the 7-position with an ethyl group and at the 3-position with a formyl group .
Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives, including “7-Ethyl-1H-indole-3-carbaldehyde”, are known to participate in multicomponent reactions (MCRs) . MCRs are a type of chemical reaction in which three or more substrates are combined to form a product .
Physical And Chemical Properties Analysis
“7-Ethyl-1H-indole-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 173.21 .
Applications De Recherche Scientifique
Tyrosinase Inhibitor and Potential Melanin Production Regulator : Indole-3-carbaldehyde, a close relative to 7-Ethyl-1H-indole-3-carbaldehyde, has been identified as a tyrosinase inhibitor and may influence melanin production in cells. This could have implications in dermatology and cosmetic research (Shimizu et al., 2003).
Natural Product Research : It has been identified in natural sources like marine sponges. This indicates its potential role in natural product chemistry and its applications in drug discovery (Abdjul et al., 2015).
Anticancer Research : Some derivatives of 1H-indole-3-carbaldehyde, closely related to 7-Ethyl-1H-indole-3-carbaldehyde, show significant antiproliferative potency towards human breast cancer cell lines, making it relevant in cancer research (Fawzy et al., 2018).
Cytotoxicity Studies : Research has been conducted on the cytotoxic effects of compounds derived from 7-Ethyl-1H-indole-3-carbaldehyde, providing valuable information for drug development (Wang et al., 2011).
Sustainable Chemistry : Indole-3-carbaldehyde has been used in green and sustainable synthetic routes, underlining its role in environmentally friendly chemical processes (Madan, 2020).
Antimicrobial Activity : Derivatives of indole-3-carbaldehyde have shown antimicrobial properties, which could be beneficial in developing new antimicrobial agents (Laxmi & Rajitha, 2010).
Photophysical Properties : Studies on novel indole derivatives, including those based on 7-Ethyl-1H-indole-3-carbaldehyde, have been conducted to explore their photophysical properties, which could have implications in material sciences and photodynamic therapy (Sanap et al., 2015).
Organic Synthesis : It has been used in the synthesis of novel compounds, highlighting its utility in the field of organic chemistry (Suzdalev & Den’kina, 2011).
Catalysis : Studies have shown its potential use in catalytic processes, which could be significant in industrial chemistry (Kothandaraman et al., 2011).
Molecular Docking and Computational Studies : It has been the subject of molecular docking and computational studies, which could have applications in drug design and molecular modeling (Fatima et al., 2022).
Safety And Hazards
Orientations Futures
The future directions for “7-Ethyl-1H-indole-3-carbaldehyde” and similar compounds could involve further exploration of their roles in multicomponent reactions and the synthesis of biologically active structures . This could potentially lead to the development of new pharmaceuticals and other useful compounds.
Propriétés
IUPAC Name |
7-ethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNMUOPASFCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356330 | |
| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1H-indole-3-carbaldehyde | |
CAS RN |
154989-45-4 | |
| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




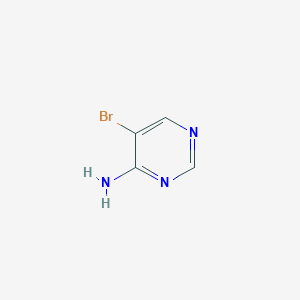

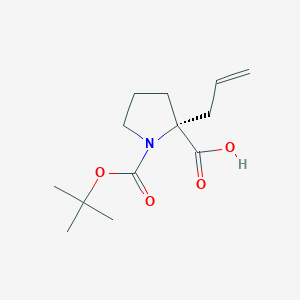
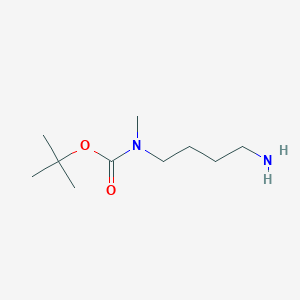
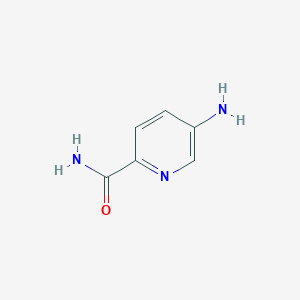



![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)
